molecular formula C14H13ClN2O2 B3364301 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid CAS No. 1135055-11-6

1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3364301
M. Wt: 276.72 g/mol
InChI Key: VEBLWIVUTDZTBI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in industry or research.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. This could include the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Chemistry and Synthesis of Heterocycles

The reactivity of certain pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates the utility of these compounds in synthesizing a broad array of heterocyclic structures including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This versatility underscores the potential of 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid in facilitating the synthesis of novel heterocycles under mild reaction conditions, possibly offering a gateway to innovative transformations in organic chemistry (Gomaa & Ali, 2020).

Biological Applications

Pyrazole carboxylic acid derivatives are highlighted for their broad spectrum of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis and structural versatility of these compounds play a significant role in medicinal chemistry, suggesting that derivatives of 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid could be explored for similar biological applications (Cetin, 2020).

Antioxidant and Antimicrobial Properties

Research on related carboxylic acid compounds, such as chlorogenic acid, reveals their potent antioxidant, antimicrobial, and anti-inflammatory activities. These properties suggest potential applications in addressing oxidative stress and microbial infections, which could extend to derivatives of 1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid, considering their structural similarities and reactive functionalities (Naveed et al., 2018).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve looking at how to handle and store the compound safely.


Future Directions

This would involve looking at potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure, and unanswered questions about its properties or behavior.


properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-cyclopropylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-8-2-5-10(6-12(8)15)17-13(9-3-4-9)11(7-16-17)14(18)19/h2,5-7,9H,3-4H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBLWIVUTDZTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)O)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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